Bactericidal Potency Ranking Against Four Foodborne Pathogens vs. Syringaldehyde
In a systematic evaluation of 35 benzaldehydes, 4-hydroxy-2,6-dimethoxybenzaldehyde ranked among the top 10 most active compounds against all four tested pathogens (C. jejuni, E. coli, L. monocytogenes, S. enterica), with an average BA50 in the 0.026-0.166 mM range [1]. Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) was not listed among the top 10 most active compounds, indicating lower broad-spectrum bactericidal potency [1].
| Evidence Dimension | Bactericidal Activity Ranking |
|---|---|
| Target Compound Data | Top 10 most active; average BA50 0.026-0.166 mM |
| Comparator Or Baseline | Syringaldehyde (not in top 10) |
| Quantified Difference | Target compound ranked in top 10; syringaldehyde ranked below top 10 |
| Conditions | pH 7.0 buffer, 60 min incubation, CFU reduction assay |
Why This Matters
This ranking-based differentiation supports the selection of 4-hydroxy-2,6-dimethoxybenzaldehyde over syringaldehyde for broad-spectrum antibacterial screening or food safety research applications.
- [1] Friedman, M., Henika, P. R., & Mandrell, R. E. (2003). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. Journal of Food Protection, 66(10), 1811–1821. https://doi.org/10.4315/0362-028x-66.10.1811 View Source
